N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Binding and Antagonistic Properties
Research indicates that certain derivatives of 1,3,4-oxadiazoles exhibit potent and selective antagonistic properties against 5-HT(1B/1D) receptors. These compounds, through modifications such as the introduction of a sulfonamide linker or methylation, have shown enhanced receptor binding affinities and functional antagonistic effects in vitro. Their capabilities include augmenting the release of serotonin in the rat ventral hippocampus, indicating potential applications in neurological disorders treatment (Liao et al., 2000).
Antihypertensive and Anticonvulsant Effects
Derivatives of 1,2,4-oxadiazole have been synthesized and shown to exhibit antihypertensive activity in rats. Structural modifications have been explored to enhance this activity, suggesting these compounds' potential in developing new antihypertensive drugs (Santilli & Morris, 1979). Additionally, limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles have been investigated for their anticonvulsant activities, with some derivatives displaying significant effects in established seizure models, underscoring their potential in epilepsy treatment (Rajak et al., 2013).
Anticancer Activity
N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed and synthesized for anticancer evaluation. These compounds showed moderate to excellent efficacy against various cancer cell lines, highlighting their potential as anticancer agents (Ravinaik et al., 2021).
Cholinesterase Inhibition for Dementia Treatment
Studies on 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains have identified them as moderate dual inhibitors of acetyl- and butyrylcholinesterase, enzymes implicated in dementia and myasthenia gravis. These findings suggest their potential utility in treating such conditions (Pflégr et al., 2022).
Antimicrobial, Anti-inflammatory, and Antidiabetic Activities
A novel series of 1,3,4-oxadiazole containing sulfonamide derivatives has shown promising antimicrobial, anti-inflammatory, and antidiabetic activities, indicating the broad therapeutic potential of these compounds (Kavitha et al., 2019).
Applications in Material Science
Sulfonated poly (aryl ether sulfone) containing 1, 3, 4-oxadiazole has been investigated for use as proton exchange membranes in medium-high temperature fuel cells, demonstrating excellent thermal, dimensional, and oxidative stability, along with high proton conductivity, suggesting their applicability in sustainable energy technologies (Xu et al., 2013).
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-5-8-12(10-13)15-18-19-16(23-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHRUHASCBWZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.